molecular formula C14H19NO2S B12529133 Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate CAS No. 820244-31-3

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate

Cat. No.: B12529133
CAS No.: 820244-31-3
M. Wt: 265.37 g/mol
InChI Key: DLXJIKGGYNFMSH-UHFFFAOYSA-N
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Description

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate is a sulfur-containing ester derivative characterized by a pentanoate backbone substituted with a methyl group at the C-4 position, a methyl(phenyl)amino group at C-5, and a sulfanylidene (C=S) moiety.

Properties

CAS No.

820244-31-3

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

methyl 4-methyl-5-(N-methylanilino)-5-sulfanylidenepentanoate

InChI

InChI=1S/C14H19NO2S/c1-11(9-10-13(16)17-3)14(18)15(2)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

DLXJIKGGYNFMSH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C(=S)N(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable ester with a thiol compound under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the sulfanylidenepentanoate structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepentanoate moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate has been investigated for its potential therapeutic effects. The compound's structure suggests that it may interact with biological targets relevant to various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing similar sulfonamide and amino functionalities have shown cytotoxic effects against human cancer cell lines, including breast and colon cancer cells .

Case Study:
A study focused on designing new sulfonamide derivatives demonstrated that certain modifications could enhance the anticancer activity of compounds similar to this compound. The synthesized compounds showed significant apoptotic effects on cancer cells, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that various derivatives can inhibit the growth of pathogenic bacteria and fungi.

Antibacterial and Antifungal Activity

In vitro studies have shown that compounds with structural similarities to this compound possess antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Candida albicans .

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CC. albicans18

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the chemical structure can significantly influence biological activity.

Modifications for Enhanced Activity

Research has shown that modifications at specific positions on the phenyl ring or changes in the alkyl chain length can enhance the compound's potency against targeted biological pathways .

Case Study:
A study investigating various sulfonamide derivatives revealed that certain substitutions led to increased binding affinity to target proteins involved in cancer proliferation, suggesting a pathway for further development of this compound as a therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanylidenepentanoate moiety may play a crucial role in these interactions, potentially forming covalent bonds with target molecules and modulating their function.

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Functional Groups

Sulfanylidene vs. Sulfonyl/Sulfamoyl Groups
  • Target Compound : The sulfanylidene (C=S) group at C-5 may enhance electrophilicity and participate in hydrogen bonding or metal coordination .
  • CF5-CF7 (): These compounds feature sulfamoyl (SO₂NH) groups, which are more polar and capable of stronger hydrogen bonding compared to sulfanylidene.
  • 5-{[(4-Methylphenyl)sulfonyl]amino}-5-oxopentanoic Acid (): Contains a sulfonamide (SO₂NH) group, offering higher acidity and metabolic stability than the sulfanylidene group .
Aromatic and Amino Substituents
  • Allenamide Derivative (): Features a buta-2,3-dienamide core with a dimethylaminoethyl group and a 1-methylindole substituent. The allenamide group acts as a bioisostere for acrylamide, altering conformational flexibility .
  • MP26 (): Contains a dienoate structure with a methyl group and a furanyloxy substituent, prioritizing planar geometry for conjugation-based applications .

Key Observations :

  • The Wittig reaction in MP26 synthesis achieved moderate yield (55%), suggesting efficient conjugation of unsaturated groups .
  • The low yield (16%) for the allenamide derivative highlights challenges in stabilizing reactive intermediates during amine coupling .

Critical Insights :

  • Sulfur-containing groups (sulfanylidene, sulfonamide) dominate reactivity profiles, but aromatic substituents dictate target selectivity.
  • Lower yields in complex amines (e.g., allenamide derivative) underscore the need for optimized coupling strategies.

Biological Activity

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate, also known by its CAS number 820244-29-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C14H19N2O3S
  • Molecular Weight : 295.38 g/mol
  • CAS Number : 820244-29-9

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar in structure to this compound can inhibit key enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST). These enzymes are crucial for cellular defense against oxidative stress and xenobiotic metabolism .
  • Antioxidant Properties : The compound may exhibit antioxidant properties by enhancing the activity of endogenous antioxidants like glutathione, thereby protecting cells from oxidative damage .

Biological Studies and Findings

Several studies have investigated the biological effects of this compound and related compounds. Below are key findings from recent research:

Table 1: Summary of Biological Activities

Study Biological Activity Findings
Study AEnzyme InhibitionSignificant inhibition of GR and GST was observed with a Ki value of 0.325 ± 0.012 μM for a similar derivative .
Study BAntioxidant ActivityEnhanced glutathione levels were noted, suggesting potential protective effects against oxidative stress .
Study CCytotoxicityThe compound demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

Case Studies

  • Case Study on Antioxidant Effects : A study published in Helvetica Chimica Acta examined the antioxidant properties of methyl derivatives similar to this compound. Results indicated that these compounds significantly increased intracellular glutathione levels, which correlated with reduced markers of oxidative stress in cultured cells .
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study found that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

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